Chk2 Inhibitor

概述

描述

Chk2 抑制剂是一类靶向丝氨酸/苏氨酸激酶 Chk2 的化合物,Chk2 在 DNA 损伤反应途径中起着至关重要的作用。Chk2 在响应 DNA 双链断裂时被激活,并参与细胞周期阻滞、DNA 修复和凋亡。抑制 Chk2 可以通过阻止癌细胞中受损 DNA 的修复来增强癌症治疗的疗效,从而促进细胞死亡。

准备方法

合成路线和反应条件: 一种常见的方法是使用喹喔啉类骨架,该骨架可以通过邻苯二胺和 1,2-二羰基化合物的缩合反应合成 。随后可以进行卤化、烷基化或酰化等修饰以引入所需的官能团。

工业生产方法: Chk2 抑制剂的工业生产涉及优化合成路线以实现大规模合成。这包括选择经济高效的试剂,优化反应条件以最大限度地提高产率,并开发纯化方法以确保最终产品的高纯度。高性能液相色谱 (HPLC) 和结晶等技术通常用于纯化。

化学反应分析

反应类型: Chk2 抑制剂主要进行取代反应,其中核心骨架上的官能团被其他基团取代以增强活性。氧化还原反应也用于改变某些官能团的氧化态,从而改变化合物的性质。

常用试剂和条件:

取代反应: 卤化试剂(例如溴、氯)和亲核试剂(例如胺、硫醇)通常使用。

氧化反应: 氧化剂如高锰酸钾或过氧化氢。

还原反应: 还原剂如硼氢化钠或氢化锂铝。

主要产物: 这些反应形成的主要产物是修饰的 Chk2 抑制剂,具有增强的效力、选择性和药代动力学特性。

科学研究应用

Cancer Therapy

Chk2 inhibitors are primarily studied for their potential to enhance the efficacy of existing cancer treatments. They work by:

- Enhancing Chemotherapy Efficacy : Inhibitors like CCT241533 have shown promise in increasing the sensitivity of cancer cells to chemotherapeutic agents such as cisplatin and doxorubicin. For instance, studies indicate that Chk2 inhibition can amplify cisplatin-induced apoptosis in ovarian cancer cells, particularly those with defective p53 pathways .

- Combination Therapies : Research has demonstrated that combining Chk2 inhibitors with other targeted therapies can lead to synergistic effects. For example, concurrent use of Chk2 and ERK inhibitors has been shown to significantly increase apoptosis in diffuse large B-cell lymphoma (DLBCL) models . This combination therapy not only reduces tumor growth but also enhances DNA damage response markers, indicating a robust therapeutic strategy.

- Targeting Specific Cancer Types : Inhibitors like AZD7762 have been investigated for their ability to suppress tumor growth in various cancers, including pancreatic ductal adenocarcinoma. These compounds target specific pathways associated with cancer cell proliferation and survival .

Neuroprotection

Recent studies have highlighted the potential of Chk2 inhibitors in treating neurodegenerative diseases characterized by DNA damage:

- Neurodegenerative Disease Models : Inhibition of Chk2 has been linked to neuroprotection and improved recovery from spinal cord injuries in animal models. For instance, small-molecule inhibitors have demonstrated the ability to promote axon regeneration and functional recovery after nerve damage . This suggests that Chk2 inhibition could be a novel approach for treating conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS), where DNA repair mechanisms are compromised.

Viral Infections

Chk2 inhibitors are also being explored for their role in combating viral infections:

- Hepatitis C Virus : Studies indicate that the hepatitis C virus relies on Chk2 for RNA replication. Thus, inhibiting Chk2 may impair viral replication, offering a potential therapeutic avenue for HCV infections .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of Chk2 inhibitors:

作用机制

Chk2 抑制剂通过与 Chk2 酶的 ATP 结合位点结合来发挥作用,从而阻止其激活以及随后对其下游靶标的磷酸化 。这种抑制会破坏 DNA 损伤反应途径,导致 DNA 损伤的积累并促进癌细胞凋亡。 Chk2 抑制剂的主要分子靶标包括 Chk2 酶本身及其下游效应器,如 p53 和 BRCA1 。

相似化合物的比较

Chk2 抑制剂通常与其他检查点激酶抑制剂进行比较,例如 Chk1 抑制剂和双重 Chk1/Chk2 抑制剂。 虽然 Chk1 和 Chk2 有一些结构上的相似之处,但它们在 DNA 损伤反应途径中发挥着不同的作用 。

类似化合物:

Chk1 抑制剂: 靶向 Chk1,Chk1 是 DNA 损伤反应途径中的另一个关键激酶。Chk1 抑制剂主要用于增强癌症治疗中 DNA 损伤剂的疗效。

Chk2 抑制剂的独特性:

- Chk2 抑制剂专门靶向 Chk2 酶,从而可以选择性地抑制 DNA 损伤反应途径。

- 它们通过选择性地增强癌症治疗的疗效,同时最大程度地减少对非癌细胞的损伤,提供了独特的治疗方法 。

Chk2 抑制剂代表着一类很有希望的化合物,在癌症治疗和其他科学研究应用中具有巨大的潜力。它们选择性地靶向 DNA 损伤反应途径的能力使它们成为研究细胞过程和开发新的治疗策略的宝贵工具。

生物活性

Checkpoint kinase 2 (Chk2) is a crucial serine/threonine kinase involved in the cellular response to DNA damage. Its inhibition has garnered significant interest in cancer therapy and neuroprotection due to its role in regulating cell cycle checkpoints, apoptosis, and DNA repair mechanisms. This article explores the biological activity of Chk2 inhibitors, highlighting their mechanisms, therapeutic potential, and relevant case studies.

Chk2 is activated in response to DNA damage signals, primarily through phosphorylation by ataxia telangiectasia mutated (ATM) kinase. Once activated, Chk2 phosphorylates several downstream targets, including the tumor suppressor protein p53, which orchestrates the cellular response to DNA damage by inducing cell cycle arrest and apoptosis . The inhibition of Chk2 disrupts this signaling pathway, leading to various biological outcomes:

- Cell Cycle Regulation : Chk2 inhibitors can prevent the activation of cell cycle checkpoints, allowing cells with damaged DNA to progress through the cell cycle unchecked.

- Apoptosis Induction : By inhibiting Chk2, cells may evade apoptosis under conditions where they would normally be programmed to die, particularly in cancer cells with dysfunctional p53 pathways .

- Enhanced Chemotherapeutic Efficacy : Chk2 inhibitors can sensitize cancer cells to chemotherapy and radiotherapy by impairing their ability to repair DNA damage .

Table: Summary of Chk2 Inhibitors and Their Biological Activities

| Compound Name | IC50 (nM) | Selectivity | Mechanism of Action | Therapeutic Application |

|---|---|---|---|---|

| CCT241533 | 3 | 80-fold over CHK1 | ATP-competitive inhibitor; promotes apoptosis via p53 | Cancer therapy |

| CHK2 Inhibitor II | N/A | Specific for CHK2 | Enhances ERK inhibition-induced apoptosis in DLBCL | Treatment of diffuse large B-cell lymphoma |

| 7-Hydroxystaurosporine | N/A | N/A | Cell cycle checkpoint abrogator; increases DNA damage | Cancer treatment |

Case Study 1: Chk2 Inhibition in Diffuse Large B-Cell Lymphoma (DLBCL)

A study investigated the effects of combining CHK2 inhibitors with ERK inhibitors in DLBCL models. The results indicated that co-administration significantly enhanced apoptosis compared to either treatment alone. This combination also led to increased phosphorylation of H2AX and PARP cleavage, markers indicative of DNA damage and apoptosis . The study utilized xenograft models in SCID mice, demonstrating that combined treatment resulted in substantial tumor growth suppression without significant toxicity .

Case Study 2: Neuroprotective Effects of Chk2 Inhibition

Research has shown that inhibiting Chk2 can promote neuroprotection and enhance axon regeneration following spinal cord injuries. In rodent models, the application of small-molecule Chk2 inhibitors resulted in improved neuronal survival and functional recovery after acute trauma . This suggests a potential therapeutic avenue for treating neurodegenerative conditions through modulation of Chk2 activity.

Research Findings

Recent studies have provided insights into the diverse applications of Chk2 inhibitors beyond oncology:

- Hepatitis C Virus (HCV) Treatment : Some research indicates that HCV relies on Chk2 for RNA replication. Inhibition of Chk2 may disrupt this process, presenting a novel antiviral strategy .

- Chronic Lung Fibrosis : Preclinical studies have demonstrated that Chk2 inhibition can alleviate lung fibrosis resulting from acute organ damage, indicating its potential in treating fibrotic diseases .

属性

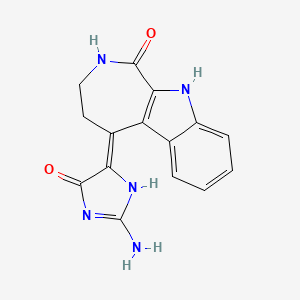

IUPAC Name |

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPRPGFGRQXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。